1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole
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Overview
Description
1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the bromination of pyrrolo[1,2-c]imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require careful control of temperature and reaction time to achieve the desired product with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Chemical Reactions Analysis
Types of Reactions
1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and other biological molecules, which can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]pyrazole
- 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]pyridine
- 1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]triazole
Uniqueness
1,3-dibromo-5H,6H,7H-pyrrolo[1,2-c]imidazole is unique due to its specific ring structure and the presence of bromine atoms, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it a valuable compound for further research and development .
Properties
CAS No. |
2680530-77-0 |
---|---|
Molecular Formula |
C6H6Br2N2 |
Molecular Weight |
265.9 |
Purity |
95 |
Origin of Product |
United States |
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